Citric acid, tris(2-bromoethyl) ester molecular weight and chemical formula
Citric acid, tris(2-bromoethyl) ester molecular weight and chemical formula
An In-Depth Technical Guide to Citric Acid, Tris(2-bromoethyl) Ester
Prepared by a Senior Application Scientist
Introduction
Citric acid, tris(2-bromoethyl) ester, also known by its systematic IUPAC name tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate, is a multifaceted organic molecule. Its structure combines a central citric acid core with three 2-bromoethyl ester functional groups. This unique combination of a biocompatible citrate backbone and reactive bromoethyl arms suggests its potential utility as a versatile intermediate in organic synthesis, a cross-linking agent in polymer chemistry, and a candidate for evaluation in materials science and drug development. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic pathway, and an exploration of its potential applications based on its structural attributes.
It is important to note that Citric Acid, Tris(2-bromoethyl) Ester is a specialized chemical with limited publicly available experimental data. Therefore, this guide synthesizes known information with theoretically grounded principles and data from analogous compounds to provide a robust starting point for researchers and developers.
Core Molecular and Chemical Properties
The fundamental identity of a molecule is defined by its chemical formula and molecular weight. These core properties are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₇Br₃O₇ | [1][2][3] |
| Molecular Weight | 512.97 g/mol | [1][3] |
| IUPAC Name | tris(2-bromoethyl) 2-hydroxypropane-1,2,3-tricarboxylate | [2] |
| Synonyms | Tris(2-bromoethyl) citrate | [2][3] |
| CAS Number | 127924-00-9 |
Proposed Synthesis Pathway: Esterification of Citric Acid
A logical and well-established method for the synthesis of citric acid, tris(2-bromoethyl) ester is the Fischer esterification of citric acid with 2-bromoethanol. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the alcohol on the protonated carboxyl groups of the citric acid.
Reaction Mechanism
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Protonation of the Carboxylic Acid: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid groups on citric acid, increasing their electrophilicity.
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Nucleophilic Attack: The oxygen atom of 2-bromoethanol acts as a nucleophile, attacking the carbonyl carbon.
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Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
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Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
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Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and yield the final ester product.
This process is repeated for all three carboxylic acid groups of the citric acid molecule.
Caption: Proposed synthesis of Citric Acid, Tris(2-bromoethyl) Ester.
Experimental Protocol
The following is a generalized protocol based on standard esterification procedures. Optimization of reaction time, temperature, and purification methods would be required.
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Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The flask is charged with citric acid (1 equivalent) and 2-bromoethanol (3.3 equivalents, a slight excess to drive the reaction to completion).
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Solvent and Catalyst: A suitable solvent, such as toluene or hexane, is added to facilitate the removal of water via a Dean-Stark apparatus. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is added.
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Reaction: The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or vacuum distillation to yield the pure citric acid, tris(2-bromoethyl) ester.
Spectroscopic Characterization (Anticipated)
| Technique | Expected Features |
| ¹H NMR | - A singlet for the hydroxyl proton (-OH) of the citrate core. - Two sets of diastereotopic protons for the CH₂ groups adjacent to the central quaternary carbon, likely appearing as doublets. - Triplets corresponding to the -O-CH₂- protons of the bromoethyl groups. - Triplets corresponding to the -CH₂-Br protons, shifted further downfield due to the deshielding effect of the bromine atom. |
| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group. - Signals for the CH₂ carbons of the citrate backbone. - Signals for the ester carbonyl carbons (C=O). - A signal for the carbon attached to the ester oxygen (-O-CH₂-). - A signal for the carbon attached to the bromine atom (-CH₂-Br), which would be the most upfield of the sp³ carbons. |
| FT-IR | - A broad absorption band around 3400-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. - Strong absorption bands around 1730-1750 cm⁻¹ for the C=O stretch of the ester groups. - C-O stretching bands in the 1100-1300 cm⁻¹ region. - A C-Br stretching band in the 500-600 cm⁻¹ region. |
Potential Applications in Research and Development
The unique trifunctional structure of citric acid, tris(2-bromoethyl) ester makes it a promising candidate for several applications, particularly in the fields of materials science and drug development.
Cross-linking Agent and Polymer Modifier
The three bromoethyl groups are reactive sites that can undergo nucleophilic substitution reactions. This allows the molecule to act as a trifunctional cross-linking agent to form polymer networks with tailored properties. For instance, it could be reacted with polyamines or polyols to create polyesters or polyethers with a three-dimensional structure. This is analogous to how other tris-halogenated compounds are used as initiators or building blocks in polymer synthesis.[4]
Synthetic Intermediate in Drug Development
The bromoethyl groups can be readily converted to other functional groups. For example, reaction with sodium azide would yield a tris-azido derivative, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to attach the citrate core to other molecules of interest. The citrate backbone itself is a biocompatible spacer, making this molecule an attractive scaffold for the synthesis of novel drug delivery systems or multivalent inhibitors. The applications of related compounds like tris(2-aminoethyl)amine in synthesizing tripodal ligands for chelation or as stabilizers in materials science further underscore the potential of such "tris-functionalized" cores.[5][6]
Potential as a Flame Retardant
Halogenated organic compounds, particularly phosphate esters like tris(2-chloroethyl) phosphate (TCEP), are widely used as flame retardants.[7][8][9] The presence of three bromine atoms in citric acid, tris(2-bromoethyl) ester suggests that it could also exhibit flame retardant properties. Brominated compounds can interfere with the radical chain reactions that occur during combustion. The citrate core may offer advantages in terms of reduced toxicity or better compatibility with certain polymer matrices compared to traditional flame retardants.
Plasticizer with Reactive Capabilities
Other citrate esters, such as triethyl citrate and triisobutyl citrate, are well-known non-toxic plasticizers used in pharmaceutical coatings and medical plastics.[10] Citric acid, tris(2-bromoethyl) ester could potentially function as a plasticizer while also offering the ability to be covalently incorporated into a polymer matrix through its bromoethyl groups. This would create a "non-migrating" plasticizer, which is highly desirable in medical devices and food packaging to prevent leaching.
Safety and Handling
No specific toxicological data for citric acid, tris(2-bromoethyl) ester is currently available. However, based on its chemical structure, the following precautions are advised:
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General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Reactivity: As an alkyl bromide, it is a potential alkylating agent and should be treated as such. Alkylating agents can be mutagenic and carcinogenic. Avoid contact with skin and eyes, and prevent inhalation of any vapors or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for any analogous compounds for further guidance.
Conclusion
Citric acid, tris(2-bromoethyl) ester is a molecule with significant untapped potential. While detailed experimental data remains to be published, its structural features strongly suggest its utility as a cross-linking agent, a versatile synthetic intermediate, and a candidate for novel material applications. The proposed synthesis via Fischer esterification provides a straightforward route to obtain this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the properties and applications of this promising chemical.
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